ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate
Description
Properties
CAS No. |
77261-19-9 |
|---|---|
Molecular Formula |
C22H19NO3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19NO3S/c1-2-26-22(25)20-18(17-11-7-4-8-12-17)15-27-21(20)23-19(24)14-13-16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,23,24)/b14-13+ |
InChI Key |
MBVFVPLZFFRZEA-BUHFOSPRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Knoevenagel Condensation : Ethyl cyanoacetate reacts with acetophenone to form an α,β-unsaturated nitrile.
-
Cyclization with Sulfur : Sulfur acts as a nucleophile, attacking the nitrile to form the thiophene ring.
-
Amination : The intermediate undergoes tautomerization and protonation to yield the 2-aminothiophene product.
Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol (solvent-free) | 78–85 | |
| Temperature | 55–65°C, 2–4 hours | 82 | |
| Base Catalyst | Diethylamine (20 mol%) | 85 | |
| Sulfur Equivalents | 1.2 equiv | 80 |
Workup : The crude product is cooled, filtered, and recrystallized from ethanol/water (3:1).
Acylation with (E)-3-Phenylprop-2-Enoyl Chloride
The 2-amino group of the Gewald product is acylated using (E)-cinnamoyl chloride to introduce the α,β-unsaturated amide moiety.
Reaction Conditions
-
Solvent : Anhydrous DMF or THF
-
Base : Triethylamine (2.5 equiv) to scavenge HCl
Procedure :
-
Dissolve ethyl 2-amino-4-phenylthiophene-3-carboxylate (1 equiv) in DMF.
-
Add triethylamine dropwise under nitrogen.
-
Introduce (E)-cinnamoyl chloride (1.2 equiv) slowly to prevent dimerization.
-
Stir until completion (monitored via TLC).
Yield and Purity
| Parameter | Value | Reference |
|---|---|---|
| Isolated Yield | 70–75% | |
| Purity (HPLC) | ≥98% | |
| Recrystallization | Ethyl acetate/hexane (1:2) |
Alternative Synthetic Routes
Microwave-Assisted Gewald Reaction
Microwave irradiation reduces reaction time from hours to minutes:
Solid-Phase Synthesis
Immobilized sulfonic acid catalysts (e.g., Amberlyst-15) enable solvent-free conditions:
Spectroscopic Characterization
Key spectral data for This compound :
NMR Analysis (CDCl₃)
| Signal (δ, ppm) | Assignment |
|---|---|
| 1.30 (t, 3H) | Ethyl ester CH₃ |
| 4.29 (q, 2H) | Ethyl ester CH₂ |
| 6.76 (d, 1H) | Thiophene C₅-H |
| 7.32–7.48 (m, 10H) | Phenyl and cinnamoyl protons |
| 8.90 (s, 1H) | Amide NH |
IR Analysis (KBr)
| Band (cm⁻¹) | Functional Group |
|---|---|
| 3312 | N–H stretch (amide) |
| 1714 | C=O (ester) |
| 1650 | C=O (amide) |
| 1523 | C–N stretch |
Challenges and Solutions
Isomerization During Acylation
The (E)-configuration of the cinnamoyl group may isomerize under acidic/basic conditions. Mitigation strategies include:
Byproduct Formation
-
Dimerization of Cinnamoyl Chloride : Controlled addition rates and excess triethylamine minimize this.
-
Hydrolysis of Ester Group : Anhydrous solvents and molecular sieves preserve ester integrity.
Industrial-Scale Considerations
| Factor | Laboratory Scale | Pilot Scale (10 kg) |
|---|---|---|
| Reaction Volume | 500 mL | 200 L reactor |
| Cooling System | Ice bath | Jacketed reactor (−10°C) |
| Purification | Column chromatography | Crystallization |
| Cost per Gram | $12.50 | $4.80 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Its structural analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study : A study published in the Royal Society of Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to interfere with specific signaling pathways involved in cell survival .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for various chemical reactions, including:
- Nucleophilic substitutions
- Condensation reactions
These reactions are crucial for developing new pharmaceuticals and agrochemicals.
Data Table: Synthetic Pathways Involving this compound
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Base-catalyzed, solvent-free | Various substituted thiophenes |
| Condensation | Acidic conditions | Amides and esters |
Material Science
Recent research has explored the use of this compound in developing advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's electronic properties make it suitable for applications in optoelectronics.
Case Study : A study found that incorporating this compound into polymer matrices improved the efficiency of light emission in OLEDs, demonstrating its potential for enhancing device performance .
Mechanism of Action
The mechanism of action of ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of ethyl 2-amino-4-aryl-thiophene-3-carboxylates, where variations in substituents at positions 2 and 4 significantly alter physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Selected Thiophene-3-carboxylate Derivatives
Table 2: Reaction Conditions and Yields
Biological Activity
Ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.
This compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with phenylpropene derivatives. The compound's molecular formula is with a molecular weight of approximately 373.45 g/mol. The synthesis typically yields white solids with melting points ranging from 93 to 95 °C .
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. Notably, it has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound exhibits an IC50 value ranging from 23.2 to 49.9 μM , indicating potent antiproliferative activity .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis and necrosis |
| A549 | 49.9 | Cell cycle arrest at G2/M phase |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis has revealed that it causes G2/M phase cell cycle arrest, leading to increased apoptosis rates . Additionally, it has been shown to inhibit autophagic cell death, further supporting its role as an effective anticancer agent.
Case Studies
- MCF-7 Cell Line Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a significant increase in apoptotic cells, as evidenced by acridine orange staining and flow cytometric analysis. The results indicated a marked increase in the percentage of cells undergoing apoptosis compared to the control group .
- In Vivo Studies : In animal models, the compound was administered to mice bearing solid tumors. Results indicated a substantial reduction in tumor mass compared to untreated controls, with a decrease in tumor volume by approximately 26.6% . This suggests promising therapeutic potential for this compound in vivo.
Q & A
Q. What are the established synthetic routes for ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxylate?
The compound is synthesized via multi-step organic reactions. A common approach involves cyclization of intermediates with sulfur (e.g., ethyl cyanoacetate and ketones), followed by acylation using (E)-3-phenylprop-2-enoyl chloride. For example, analogous thiophene derivatives are prepared via cyclization of ethyl cyanoacetate with ketones in the presence of sulfur, yielding thiophene cores that are subsequently functionalized with acrylamido groups . Hydrogenation steps using palladium/charcoal catalysts may also be employed to reduce unsaturated intermediates .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- NMR (1H/13C) : To confirm substitution patterns and hydrogen bonding (e.g., NH protons in acrylamido groups resonate at δ ~10 ppm) .
- X-ray crystallography : Resolves stereochemistry and molecular packing. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters and acrylamides) .
Q. What safety protocols are recommended for handling this compound?
Based on SDS data for analogous thiophene derivatives:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers away from oxidizers and heat .
Q. How is the pharmacological activity of this compound evaluated in preclinical studies?
- In vitro antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition .
- In vivo anti-inflammatory models : Carrageenan-induced paw edema in rodents, measuring cytokine levels (e.g., TNF-α, IL-6) .
- Dose-response studies : Establish EC50 values for structure-activity relationship (SAR) analysis .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
Ambiguities arise from disordered atoms or twinning. Strategies include:
- High-resolution data collection : Use synchrotron radiation for improved resolution (<1.0 Å).
- SHELXL refinement : Apply restraints for bond lengths/angles and utilize TWIN commands for twinned crystals .
- Validation tools : Check R-factors and electron density maps (e.g., via WinGX) .
Q. How should researchers address contradictions between computational and experimental data (e.g., NMR vs. X-ray)?
- Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use variable-temperature NMR or DFT calculations to model flexibility .
- Tautomerism : For thiophene derivatives, validate dominant tautomers via NOESY (NMR) or Hirshfeld surface analysis (X-ray) .
Q. What methodologies assess the impact of substituents on bioactivity?
- SAR studies : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and compare activity profiles .
- Molecular docking : Predict binding affinities to targets like COX-2 or NF-κB using AutoDock Vina .
- Pharmacophore modeling : Identify critical functional groups (e.g., acrylamido hydrogen bond donors) .
Q. How does the compound behave under oxidative or reductive conditions?
- Oxidation : The thiophene ring may form sulfoxides or cleave under strong oxidants (e.g., mCPBA) .
- Reduction : Hydrogenation of the acrylamido double bond can yield saturated analogs, altering bioactivity .
- Photostability : Monitor degradation via HPLC under UV light to assess suitability for long-term studies .
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
